4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Descripción general

Descripción

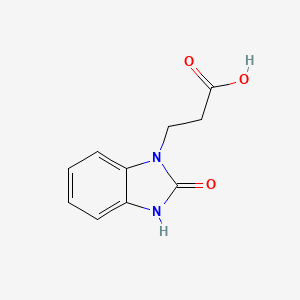

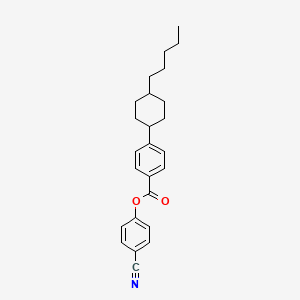

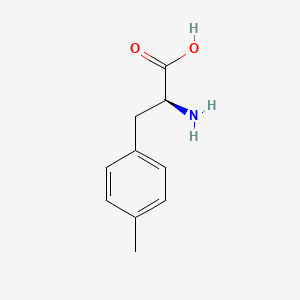

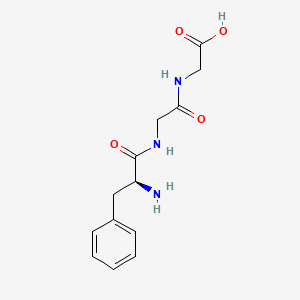

“4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate” is a chemical compound with the molecular formula C25H29NO2 . It has a molecular weight of 375.5 g/mol . The compound is also known by several other names, including “(4-cyanophenyl) 4-(4-pentylcyclohexyl)benzoate” and "Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester" .

Molecular Structure Analysis

The molecular structure of “4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate” consists of a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry . This means that the pentyl alkyl chain and the benzonitrile groups are facing opposite directions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate” include a molecular weight of 375.5 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 9 and a topological polar surface area of 50.1 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Mesomorphic Behavior : The synthesis and characterization of fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4′-yl 4-pentyl- and 4-butoxy-benzoates have been explored to understand the impact of fluoro-substitution on dielectric anisotropy, a critical parameter for liquid crystal displays (LCDs). The variations in melting points and transition temperatures due to different substitution patterns provide insights into the structural features influencing liquid crystalline behaviors (Gray, Hird, Lacey, & Toyne, 1989).

Ferroelectric Properties : Investigations into phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety have highlighted the synthesis of about twenty substituted compounds. The study of their liquid-crystal transition temperatures and enthalpies of fusion has contributed to the understanding of the effect of chain length and central linkage on liquid-crystal transition temperatures, which is crucial for the development of ferroelectric liquid crystals (Kelly & Buchecker, 1988).

Dielectric Permittivity : The binary mixture of 4-n-pentyl phenyl 4-n′-hexyloxy benzoate and p-cyanophenyl trans-4-pentyl cyclohexane carboxylate demonstrates an induced Smectic Ad phase. Dielectric permittivity studies of these mixtures have provided valuable information on the behavior of liquid crystals in different phases, which is fundamental for the application in electronic and photonic devices (Roy, Paul, & Das, 2006).

Liquid Crystal Materials : The novel liquid crystal compound 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate has been synthesized and characterized. This research lays a solid foundation for further exploration of the performance of liquid crystal materials, which are pivotal in the advancement of display technologies and other applications requiring controlled alignment of liquid crystals (Shen Jin-ping, 2007).

Propiedades

IUPAC Name |

(4-cyanophenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-14-23(15-13-22)25(27)28-24-16-8-20(18-26)9-17-24/h8-9,12-17,19,21H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGHZWGLMSBNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888323, DTXSID90991695 | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate | |

CAS RN |

72928-55-3, 71352-36-8 | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl trans-p-(4-pentylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)